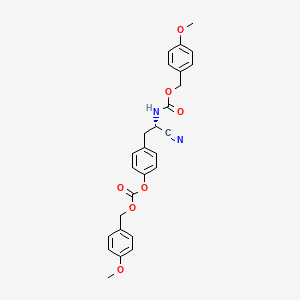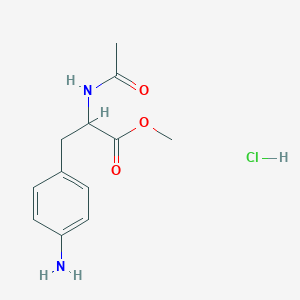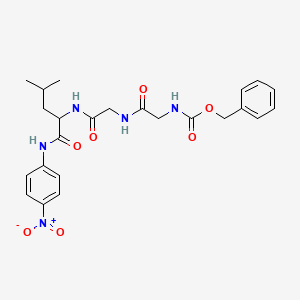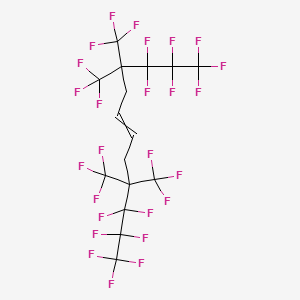
11-Bromoundecyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromoundecyltriethoxysilane is an organosilane compound with the molecular formula C₁₇H₃₇BrO₃Si. It is commonly used as a coupling agent in various chemical processes due to its ability to form stable bonds with both organic and inorganic materials. This compound is particularly valuable in the fields of material science and surface chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecyltriethoxysilane typically involves the reaction of 11-bromoundecanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The mixture is heated to a temperature of around 95°C under a nitrogen atmosphere and vigorous agitation for approximately 20 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundecyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis and Condensation: The triethoxysilane group can hydrolyze to form silanols, which can then condense to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilane group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Siloxane Networks: Hydrolysis and condensation lead to the formation of siloxane networks, which are useful in surface modification applications.
Scientific Research Applications
11-Bromoundecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance the adhesion of coatings and films.
Biology: The compound is employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: It is used in the development of drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of 11-Bromoundecyltriethoxysilane involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilane group undergoes hydrolysis to form silanols, which can then react with hydroxyl groups on surfaces to form siloxane bonds. This anchoring mechanism allows the compound to modify surfaces and enhance their properties.
Comparison with Similar Compounds
11-Bromoundecyltrimethoxysilane: Similar to 11-Bromoundecyltriethoxysilane but with methoxy groups instead of ethoxy groups.
11-Chloroundecyltriethoxysilane: Contains a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific combination of a bromine atom and triethoxysilane group, which provides distinct reactivity and bonding capabilities. This makes it particularly useful in applications requiring strong and stable surface modifications .
Properties
Molecular Formula |
C17H37BrO3Si |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
11-bromoundecyl(triethoxy)silane |
InChI |
InChI=1S/C17H37BrO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3 |
InChI Key |
RJMUHDJJAWRAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCBr)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)
![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)






![2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid](/img/structure/B12063368.png)
